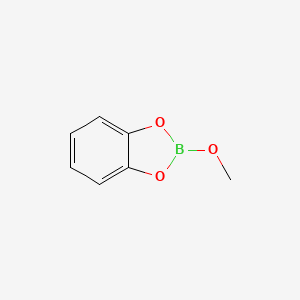
2-Methoxy-2H-1,3,2-benzodioxaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1,3,2-benzodioxaborole is an organoboron compound with the molecular formula C7H7BO3 It is a derivative of benzodioxaborole, featuring a methoxy group attached to the boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-1,3,2-benzodioxaborole can be synthesized through several methods. One common approach involves the reaction of catechol with boron reagents under controlled conditions. For instance, catechol can be reacted with boron trichloride (BCl3) in the presence of a base to form the desired compound. Another method involves the use of boronic acids or esters as starting materials, which are then subjected to methoxylation reactions to introduce the methoxy group.
Industrial Production Methods
Industrial production of 2-methoxy-1,3,2-benzodioxaborole typically involves large-scale reactions using boron-containing precursors and appropriate catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include boronic acids, boron-hydride species, and various substituted benzodioxaborole derivatives. These products have significant applications in organic synthesis and materials science.
Scientific Research Applications
2-Methoxy-1,3,2-benzodioxaborole has a wide range of scientific research applications:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of boron-containing drugs and imaging agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-1,3,2-benzodioxaborole involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, including enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in facilitating carbon-carbon bond formation, which is crucial in organic synthesis .
Comparison with Similar Compounds
2-Methoxy-1,3,2-benzodioxaborole can be compared with other similar compounds, such as:
Catecholborane: A related compound used in organic synthesis, known for its reactivity in hydroboration reactions.
B-Chlorocatecholborane: Another derivative of benzodioxaborole, used in the preparation of borylated heterocycles.
The uniqueness of 2-methoxy-1,3,2-benzodioxaborole lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to other benzodioxaborole derivatives.
Properties
CAS No. |
72035-41-7 |
|---|---|
Molecular Formula |
C7H7BO3 |
Molecular Weight |
149.94 g/mol |
IUPAC Name |
2-methoxy-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C7H7BO3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3 |
InChI Key |
SXAYSBNMMPGRGY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















